molecular formula C10H10N2O3S B1428753 Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate CAS No. 955886-84-7

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Cat. No.: B1428753
CAS No.: 955886-84-7
M. Wt: 238.27 g/mol
InChI Key: SYZNSAWWLCRFFT-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound that contains both benzothiazole and ester functional groups

Scientific Research Applications

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate has several applications in scientific research:

Safety and Hazards

The safety information for “Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with the signal word “Warning” and is accompanied by the GHS07 pictogram .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminothiazole derivatives with appropriate esterifying agents. One common method includes the condensation of 2-aminothiazole with methyl 4-methoxybenzoate under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism may vary depending on the specific application and target .

Properties

IUPAC Name

methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZNSAWWLCRFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4-amino-3-methoxybenzoate (307 g, 1.696 mol) in anhydrous methanol (4 L) was added an intimated mixture of KSCN (1640 g, 16.9 mol) and anhydrous CuSO4 (1350 g, 8.44 mol) in one portion. The mixture was heated to reflux for 4 h. TLC (EtOAc/Petroleum ether 1:4) showed the reaction was complete. The mixture was filtered and the filtrate was diluted with water. The solution was heated to boiling until a slightly clear solution formed. The mixture was cooled to ambient temperature and left standing for 1 day. A dark yellow solid was formed, which was collected by filtration to afford the desired product (338 g, 84%) as a dark yellow solid. 1H NMR (400 MHz, CDCl3): δ 9.000-8.200 (br, 2H), 8.052 (s, 1H), 7.435 (s, 1H), 3.927 (s, 3H), 3.827 (s, 3H).
Quantity
307 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Name
KSCN
Quantity
1640 g
Type
reactant
Reaction Step Two
Name
Quantity
1350 g
Type
catalyst
Reaction Step Two
[Compound]
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

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